molecular formula C34H65N3O5S B192432 Squalamine CAS No. 148717-90-2

Squalamine

Cat. No.: B192432
CAS No.: 148717-90-2
M. Wt: 628.0 g/mol
InChI Key: UIRKNQLZZXALBI-MSVGPLKSSA-N
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Description

Squalamine is a naturally occurring aminosterol first isolated from the tissues of the dogfish shark (Squalus acanthias). It is known for its broad-spectrum antimicrobial properties and has been studied for its potential therapeutic applications, including antiangiogenic and anticancer activities .

Mechanism of Action

Target of Action

Squalamine primarily targets the sodium-hydrogen transporter type 3 (NHE3) , neuronal synaptic AMPA receptors , and has broad-spectrum antiviral activity . It also interacts with fibroblast growth factor-2 (FGF2) , platelet-derived growth factor A (PDGFA) , and vascular endothelial growth factor (VEGF) .

Mode of Action

This compound crosses the plasma membrane of an animal cell, binds to the cytoplasmic surface of the plasma membrane, and displaces proteins that are bound electrostatically . This property explains its inhibition of the sodium-hydrogen transporter type 3 and neuronal synaptic AMPA receptors . It disrupts the outer membranes of Gram-negative bacteria by a detergent-like mechanism of action and depolarizes the bacterial membranes of Gram-positive bacteria .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the MAPK signaling pathway , Ras signaling pathway , Rap1 signaling pathway , and PI3K-Akt signaling pathway . These pathways regulate a variety of cellular processes, including cell proliferation, differentiation, survival, and angiogenesis.

Pharmacokinetics

This compound is administered as a continuous intravenous infusion daily for 5 days every 3 weeks . At a dose of 500 mg/m²/day, the mean clearance, half-life, and volume of distribution of this compound were 2.67 liters/h/m², 9.46 hours, and 36.84 liters/m², respectively . Steady-state concentrations were well above those that inhibit angiogenesis in preclinical models .

Result of Action

This compound exhibits potent bactericidal activity against Gram-negative, Gram-positive bacteria, and multidrug-resistant bacteria . It also has antiangiogenic properties and can inhibit endothelial cell proliferation and migration . Furthermore, it has been identified as having potential positive effects in the case of diseases such as experimental retinopathy and Parkinson’s disease .

Action Environment

The action of this compound may depend on the membrane lipid composition . It retains activity even against clinically important multi-resistant strains of E. coli and P. aeruginosa, overexpressing various factors of resistance, including active excretion of drugs, changes in membrane permeability caused by the absence of porins .

Biochemical Analysis

Biochemical Properties

In aqueous solution at physiological pH, Squalamine exists as an amphipathic zwitterion with a net cationic charge . This property allows this compound to be attracted by electrostatic forces to membranes that display negatively charged phospholipid headgroups, such as the intracellular membranes of animal cells . This interaction with the membrane integrity is a key aspect of this compound’s biochemical activity .

Cellular Effects

This compound has demonstrated potent activity on bacterial Gram-negative and Gram-positive membranes, with a relative lack of activity on eukaryotic membranes . It targets the membrane integrity, leading to ATP release and dye entry . This activity may depend on the membrane lipid composition .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the membrane of cells. It targets the membrane integrity, which may depend on the membrane lipid composition . Further physicochemical studies are being conducted to decipher the exact molecular mechanisms .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. Its activity is preserved against bacterial pathogens presenting a noticeable multi-resistance phenotype against antibiotics . This suggests that this compound has a stable effect over time, even in the face of antibiotic resistance .

Dosage Effects in Animal Models

In a Phase I study of this compound in patients with advanced cancers, the best tolerated dose rate of this compound when administered as a 120-h continuous i.v. infusion was 192 mg/m^2/day . Patients without prior exposure to this compound appeared to tolerate a dose rate of 384 mg/m^2/day without dose-limiting toxicity .

Metabolic Pathways

Given its interaction with cell membranes, it is likely that this compound interacts with various enzymes and cofactors involved in lipid metabolism .

Transport and Distribution

This compound, due to its amphipathic nature, can interact with various transporters and binding proteins, influencing its distribution within cells and tissues

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interaction with negatively charged phospholipid headgroups This could direct this compound to specific compartments or organelles within the cell

Chemical Reactions Analysis

Types of Reactions: Squalamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

    Substitution: this compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can enhance or alter its biological activity .

Properties

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRKNQLZZXALBI-MSVGPLKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H65N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869971
Record name Squalamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148717-90-2
Record name Squalamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148717-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Squalamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Squalamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06461
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Squalamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SQUALAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8PO54Z4V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of squalamine?

A: this compound is chemically defined as 3β-N-1-{N-[3-(4-aminobutyl)]-1,3-diaminopropane}-7α,24ζ-dihydroxy-5α-cholestane 24-sulfate []. Its molecular formula is C32H60N4O6S, and its molecular weight is 640.9 g/mol. Spectroscopic data, including NMR and mass spectrometry, have been instrumental in elucidating its structure [, ].

Q2: How do modifications to the structure of this compound affect its activity, potency, and selectivity?

A: Research into this compound mimics, which are sterol-polyamine conjugates inspired by this compound's structure, provides valuable insights into structure-activity relationships [, , , ]. The hydrophobicity of the sterol backbone, the length of the side chains, and the cationic charge are crucial for antimicrobial activity [, ]. For instance, this compound mimics with two facially amphiphilic sterol-spermidine conjugates exhibit strong activity against Gram-positive bacteria []. Additionally, the presence of polyamine, hydroxyl, and sulfate groups in the molecule influences its antibiotic properties [].

Q3: What is known about the stability of this compound under various conditions? What are the formulation strategies to improve its stability, solubility, or bioavailability?

A: While the exact stability profile of this compound under different conditions isn't extensively detailed in the provided research, its formulation as a lactate salt (this compound lactate) has been investigated for improved solubility and bioavailability [, , ]. Additionally, research suggests the feasibility of developing this compound aerosols for potential pulmonary administration []. Further research is needed to fully characterize this compound's stability and explore alternative formulation strategies.

Q4: What is the pharmacokinetic and pharmacodynamic profile of this compound?

A: Pharmacokinetic studies in humans indicate that this compound exhibits dose-proportional pharmacokinetics when administered as a continuous intravenous infusion []. At a dose of 500 mg/m2/day, this compound reaches steady-state plasma concentrations significantly higher than those required for antiangiogenic effects in preclinical models []. While the exact mechanisms underlying its distribution, metabolism, and excretion require further investigation, this compound's pharmacokinetic properties appear favorable for clinical development.

Q5: What is the evidence for the efficacy of this compound in vitro and in vivo?

A: this compound displays promising efficacy in both preclinical and clinical settings. In vitro, it exhibits potent bactericidal activity against a broad range of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains [, , , ]. Animal studies demonstrate that this compound inhibits tumor growth in various models, primarily through its antiangiogenic effects [, , , , ]. Moreover, this compound shows promise in preclinical models of other angiogenesis-dependent diseases, such as oxygen-induced retinopathy [, ]. Early-phase clinical trials in cancer patients have shown that this compound is generally well-tolerated and may enhance the efficacy of chemotherapy [, ].

Q6: What are the future directions for this compound research?

A6: Ongoing research on this compound focuses on optimizing its therapeutic potential. This includes:

    Q7: What are the potential cross-disciplinary applications of this compound?

    A: Given its diverse biological activities, this compound holds promise for applications beyond its current therapeutic targets. For example, its ability to disrupt bacterial membranes could be explored for developing novel disinfectants or sanitizing agents [, ]. Additionally, its antiangiogenic properties could be investigated for treating other diseases characterized by aberrant blood vessel formation, such as diabetic retinopathy or macular degeneration [, ]. Further research is warranted to fully realize the potential of this compound in various fields.

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